4-bromo-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol involves several steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-chloro-4-methylaniline under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours to ensure complete reaction .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-bromo-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-bromo-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol can be compared with similar compounds like:
4-bromo-2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with a methoxy group, which can alter its chemical and biological properties.
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound has an ethoxy group, which can affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and research applications.
Properties
IUPAC Name |
4-bromo-2-[(2-chloro-4-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTDRCMFFGKIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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